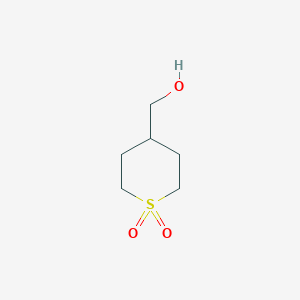

Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate involves strategic structural isomerization and functional group manipulation. One study describes the synthesis of 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol, which, while not the same, shares a common isopropylamino moiety with our compound of interest . The methods developed for these compounds could potentially be adapted for the synthesis of the thiophene derivative by substituting the appropriate thiophene precursor in place of the dichlorophenyl component.

Molecular Structure Analysis

The molecular structure of Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate is not directly discussed in the provided papers. However, the structural analysis of similar compounds, such as the isopropylthio succinic acid esters, can offer insights into the behavior of substituents on a thiophene ring . The regioselectivity observed in the synthesis of these esters highlights the importance of the position of substituents on the thiophene ring, which would also be relevant for the target molecule.

Chemical Reactions Analysis

The chemical reactions involving isopropyl groups in thiophene derivatives can be complex. The regioselective synthesis of isopropylthio succinic acid esters indicates that the isopropyl group can participate in Michael additions, followed by alcoholysis . These reactions are crucial for modifying the thiophene ring and could be applicable to the synthesis and further chemical manipulation of Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are not directly reported in the provided papers. However, the pharmacokinetic study of structurally related isomers provides some insight into the properties that might be expected for our compound of interest . The presence of halogen atoms in the studied compounds was found to prevent rapid metabolic inactivation, suggesting that substituents on the thiophene ring could similarly affect the metabolic stability of Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate. Additionally, the mass spectrometric behavior of isopropylthio succinic acid esters under electron impact ionization could inform predictions about the mass spectral fragmentation patterns of the target molecule .

Applications De Recherche Scientifique

Synthesis and Characterization

Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate and related compounds have been synthesized and characterized in various studies. For instance, Grauer and König (2009) synthesized and characterized two new Cα-tetrasubstituted α-amino acids through NMR, MS, elemental analysis, and X-ray, highlighting the compound's significance in organic chemistry and potential applications in synthesizing other complex molecules (Grauer & König, 2009).

Chemical Properties and Reactions

The study of isopropyl groups and related structures offers insights into their chemical behavior. Fiedler et al. (1999) investigated the substituent effects of the isopropyl group in various isopropylbenzoic acids, examining the influence on enthalpies of formation, gas-phase acidities, and IR spectra, among other properties. This research provides foundational knowledge on how isopropyl groups, similar to the one in the query compound, affect chemical properties and reactions (Fiedler et al., 1999).

Application in Dyeing Polyester Fibers

The compound and its derivatives have been explored for their application in dyeing polyester fibers. Iyun et al. (2015) synthesized derivatives of the compound and evaluated their dyeing performance on polyester fabric. They reported that the dyes produced shades with very good levelness and fastness properties, indicating the compound's potential use in the textile industry (Iyun et al., 2015).

Synthetic and Pharmaceutical Chemistry

In pharmaceutical chemistry, the compound's derivatives have been used for synthesizing intermediates and evaluating biological activities. For instance, Thaisrivongs et al. (1987) described a stereoselective synthesis of a protected carboxylic acid derivative, used as an intermediate for renin inhibitory peptides, showcasing the compound's relevance in developing therapeutic agents (Thaisrivongs et al., 1987).

Safety And Hazards

Propriétés

IUPAC Name |

propan-2-yl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2S/c1-11(2)22-18(21)16-15(12(3)23-17(16)20)13-7-9-14(10-8-13)19(4,5)6/h7-11H,20H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKSVOWLTXNSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C(=O)OC(C)C)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101128117 | |

| Record name | 1-Methylethyl 2-amino-4-[4-(1,1-dimethylethyl)phenyl]-5-methyl-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101128117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 2-amino-4-(4-tert-butylphenyl)-5-methylthiophene-3-carboxylate | |

CAS RN |

905011-55-4 | |

| Record name | 1-Methylethyl 2-amino-4-[4-(1,1-dimethylethyl)phenyl]-5-methyl-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905011-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl 2-amino-4-[4-(1,1-dimethylethyl)phenyl]-5-methyl-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101128117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1326529.png)

![1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1326531.png)

![1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone](/img/structure/B1326540.png)